N-{[(2R)-5-Oxo-2,5-dihydrofuran-2-yl](phenyl)methyl}acetamide
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Overview
Description
N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide is a chiral compound with a unique structure that combines a furanone ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the furanone ring in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the synthesis of polymers, agrochemicals, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Lacks the furanone ring and chiral centers, making it less complex and potentially less active in biological systems.
N-(2-Furylmethyl)acetamide: Contains a furan ring but lacks the phenyl group and chiral centers, resulting in different chemical and biological properties.
N-(Phenylmethyl)acetamide:
Uniqueness
N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide is unique due to its combination of a furanone ring, phenyl group, and acetamide moiety, along with its chiral centers. This unique structure provides it with distinct chemical reactivity and potential for diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Properties
CAS No. |
919770-48-2 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[(S)-[(2R)-5-oxo-2H-furan-2-yl]-phenylmethyl]acetamide |
InChI |
InChI=1S/C13H13NO3/c1-9(15)14-13(10-5-3-2-4-6-10)11-7-8-12(16)17-11/h2-8,11,13H,1H3,(H,14,15)/t11-,13+/m1/s1 |
InChI Key |
BJIWIYUSWIQBEH-YPMHNXCESA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H]1C=CC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC(C1C=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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